molecular formula C21H28N2O3 B12673774 Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- CAS No. 98033-91-1

Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl-

Cat. No.: B12673774
CAS No.: 98033-91-1
M. Wt: 356.5 g/mol
InChI Key: STDMGVDSBDNJJH-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound "Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl-" (CAS: 98033-91-1) is a structurally complex molecule featuring a 3-methylisoxazole core linked via an octyl chain to a 4-(4,5-dihydro-2-oxazolyl)phenoxy moiety . This design combines hydrophobic (alkyl chain) and polar (oxazolyl and phenoxy) elements, enabling interactions with biological targets such as viral capsid proteins . The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization, with crystallization from dimethylformamide (DMF) to achieve high-purity yields .

Antiviral Activity This compound belongs to the WIN series of antipicornavirus agents, which inhibit viral uncoating by binding to a hydrophobic pocket in the VP1 capsid protein of human rhinoviruses (HRVs) and enteroviruses . Its octyl chain length optimizes binding affinity compared to shorter-chain analogs (e.g., heptyl or pentyl derivatives) .

Properties

CAS No.

98033-91-1

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

5-[8-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]octyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C21H28N2O3/c1-17-16-20(26-23-17)8-6-4-2-3-5-7-14-24-19-11-9-18(10-12-19)21-22-13-15-25-21/h9-12,16H,2-8,13-15H2,1H3

InChI Key

STDMGVDSBDNJJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCCCCOC2=CC=C(C=C2)C3=NCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-4-nitro-1,2-dihydroxybenzene, under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.

    Formation of the Oxazoline Ring: The oxazoline ring is formed by the cyclization of an amino alcohol with a carboxylic acid derivative.

    Linking the Octyl Chain: The octyl chain is attached through a series of alkylation reactions, where the phenoxy group is reacted with an octyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the isoxazole ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides and nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity:
Research has demonstrated that derivatives of isoxazole, particularly those containing the 4,5-dihydro-2-oxazolyl moiety, exhibit antiviral properties. A study evaluating a series of substituted phenyl analogs showed that these compounds could effectively inhibit picornavirus uncoating. Specifically, one compound was found to significantly reduce mortality in mice infected with poliovirus-2 at an oral dose of 4 mg/kg .

2. Structure-Activity Relationship Studies:
Further investigations into structure-activity relationships (SAR) have revealed that modifications to the alkyl groups on the oxazoline ring affect antiviral efficacy. Compounds with specific substitutions demonstrated low minimum inhibitory concentrations (MICs) against various human rhinovirus serotypes, indicating their potential as antiviral agents .

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of a specific isoxazole derivative in preventing paralysis caused by ECHO-9 virus in mice. The compound not only reduced mortality but also provided protective effects when administered intraperitoneally . This positions it as a promising candidate for further clinical evaluation.

Case Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing a series of isoxazole derivatives to evaluate their antiviral properties. The results indicated that certain modifications led to enhanced activity against multiple serotypes of rhinoviruses. This study emphasized the importance of lipophilicity and steric factors in determining biological activity .

Data Tables

Compound Activity Dose (mg/kg) Effect
Compound 14Antiviral4Reduced mortality in poliovirus-infected mice
Compound XAntiviralVariesPrevented paralysis from ECHO-9 virus

Mechanism of Action

The mechanism of action of Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Chain Length and Binding Affinity: The octyl chain in the target compound enhances hydrophobic interactions within the VP1 pocket compared to disoxaril (heptyl) or WIN 54954 (pentyl) . Shorter chains (e.g., pentyl in WIN 54954) improve enterovirus activity but reduce rhinovirus efficacy .

Substituent Effects :

  • Chlorine substituents (e.g., in WIN 54954) increase potency against coxsackieviruses but may reduce metabolic stability .
  • Methyl groups on the oxazolyl ring (e.g., W8R) enhance solubility and reduce cytotoxicity without compromising antiviral activity .

Stereochemical Influence: The (S)-configuration in analogs like 5-[7-{4-[(4S)-4-ethyl-oxazolyl]phenoxy}heptyl]-3-methylisoxazole (CAS 112270-39-0) improves target selectivity due to optimized stereoelectronic interactions .

Physicochemical Properties

Property Target Compound Disoxaril WIN 54954
Molecular Weight 402.5 g/mol 388.4 g/mol 396.3 g/mol
LogP (Octanol-Water) 4.2 3.8 5.1
Aqueous Solubility (mg/mL) 0.05 0.08 0.02
Plasma Half-Life (in vivo) 6–8 hours 4–5 hours 3–4 hours
  • Solubility : The octyl chain in the target compound reduces aqueous solubility compared to shorter-chain analogs but improves membrane permeability .
  • Metabolic Stability : Longer alkyl chains (e.g., octyl) slow hepatic clearance, enhancing bioavailability .

Clinical Relevance

  • The target compound’s broad-spectrum activity and pharmacokinetic profile make it a candidate for treating HRV-induced respiratory infections .
  • WIN 54954, despite superior enterovirus activity, faces limitations due to cytotoxicity and metabolic instability .

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The compound Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- is a notable member of this class, exhibiting potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C21H28N2O3C_{21}H_{28}N_{2}O_{3}, with a molecular weight of approximately 342.432 g/mol. The structure features an isoxazole ring which is crucial for its biological activity. The compound's IUPAC name is 5-{7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl}-3-methyl-1,2-oxazole .

Anticancer Activity

Research has highlighted the anticancer properties of isoxazole derivatives. In a study evaluating various isoxazole-amide analogues, compounds were tested against several cancer cell lines:

CompoundCell LineIC50 (μg/ml)Mechanism of Action
2dHep3B23Induces apoptosis; reduces alpha-fetoprotein secretion
2eHeLa15.48Induces G2/M phase delay
2aMCF-739.80Antioxidant activity
2gAll>400Inactive

Compounds 2d and 2e showed promising results in inducing apoptosis over necrosis in Hep3B cells and were comparable to doxorubicin in their effects .

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has also been explored extensively. A review indicates that certain isoxazole compounds exhibit significant bactericidal activity against various pathogens. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .

The biological activities of isoxazole derivatives are often attributed to their interaction with specific biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Isoxazole compounds can modulate GPCR activity, impacting signaling pathways associated with cancer progression and inflammation .
  • Heat Shock Proteins (HSPs) : Some derivatives inhibit HSP90, which plays a critical role in cancer cell survival and proliferation .
  • Antioxidant Mechanisms : Certain isoxazoles exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Case Studies

Several studies have focused on the biological evaluation of isoxazole derivatives:

  • Study on Anticancer Activity : A derivative was synthesized and tested against multiple cancer cell lines, demonstrating low IC50 values indicative of high cytotoxicity. The study concluded that the isoxazole core could be optimized for enhanced anticancer efficacy .
  • Antimicrobial Evaluation : Another research effort synthesized various isoxazole derivatives and assessed their antimicrobial effectiveness against clinical isolates of bacteria. The results suggested that modifications to the isoxazole structure could lead to improved antimicrobial properties .

Q & A

Basic: What are the conventional synthetic routes for preparing Isoxazole derivatives with [(4,5-dihydro-2-oxazolyl)phenoxy]alkyl substituents, and how can experimental design optimize yield?

Answer:
The synthesis of such derivatives typically involves cyclocondensation reactions. For example, hydroxylamine derivatives react with alkynyl or carbonyl precursors under acidic/basic conditions to form the isoxazole core . To optimize yield and purity, employ statistical Design of Experiments (DoE) methodologies. For instance:

  • Use factorial designs to evaluate variables like temperature, catalyst concentration, and solvent polarity.
  • Apply response surface modeling to identify optimal reaction conditions with minimal experimental runs .
  • Example: A 2³ factorial design could reduce trial numbers by 50% while maintaining robustness in parameter screening.

Basic: Which spectroscopic and chromatographic methods are critical for characterizing the stereochemistry and purity of this Isoxazole compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl group at C3, oxazoline substitution at C5).
    • 2D techniques (COSY, NOESY) to resolve stereocenters (e.g., 1 defined stereocenter in related structures) .
  • High-Resolution Mass Spectrometry (HRMS):
    • Verify molecular formula (e.g., C19H24N2O3, monoisotopic mass 328.1787) .
  • HPLC-PDA/ELSD:
    • Assess purity (>95%) using C18 columns with acetonitrile/water gradients.

Basic: What in vitro biological screening protocols are applicable to evaluate the antimicrobial and antiviral potential of this compound?

Answer:

  • Antimicrobial Assays:
    • Follow CLSI broth microdilution guidelines (e.g., MIC against S. aureus and E. coli).
    • Test concentrations: 0.5–128 µg/mL in DMSO (≤1% v/v) with ciprofloxacin as a control .
  • Antiviral Assays:
    • Use plaque reduction assays in Vero cells (e.g., against picornaviruses).
    • Monitor cytopathic effects and calculate EC₅₀ values .

Advanced: How does modifying the alkyl chain length and oxazoline ring substituents impact antiviral activity, and what computational tools predict these structure-activity relationships (SAR)?

Answer:

  • Alkyl Chain Effects:
    • Longer chains (e.g., octyl vs. pentyl) enhance lipophilicity and membrane permeability but may reduce aqueous solubility .
  • Oxazoline Substituents:
    • Methyl groups at the 4-position improve metabolic stability by steric hindrance .
  • Computational Tools:
    • Density Functional Theory (DFT): Model electron density to predict reactivity (e.g., Gaussian software).
    • Molecular Docking (AutoDock Vina): Simulate binding to viral capsid proteins (e.g., picornavirus VP1) .

Advanced: What crystallographic techniques resolve the spatial arrangement of this Isoxazole derivative, and how do intermolecular interactions influence solid-state properties?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD):
    • Conduct at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
    • Example: A related compound shows a 74.93° dihedral angle between phenyl and isoxazole planes, with weak C–H···O/N interactions (2.5–3.2 Å) forming layered packing .
  • Impact on Properties:
    • Weak hydrogen bonds influence solubility (e.g., 1.4E-3 g/L in water) and melting behavior .

Advanced: How should researchers address contradictory bioactivity data between antimicrobial and antiviral assays for this compound?

Answer:

  • Cross-Validation:
    • Replicate assays using standardized protocols (e.g., CLSI for antimicrobials; plaque assays for antivirals).
  • Cytotoxicity Screening:
    • Perform MTT assays on mammalian cells to rule out nonspecific toxicity.
  • Mechanistic Analysis:
    • Conflicting results may arise from differential cell permeability (bacterial vs. mammalian membranes) or distinct molecular targets (e.g., viral uncoating vs. bacterial enzyme inhibition) .

Advanced: What statistical methods are recommended for analyzing data variability in SAR studies?

Answer:

  • Multivariate Analysis:
    • Principal Component Analysis (PCA) to cluster compounds by activity profiles.
  • Machine Learning:
    • Train models (e.g., random forests) on datasets linking structural descriptors (e.g., logP, polar surface area) to bioactivity.
  • Error Analysis:
    • Calculate confidence intervals for EC₅₀/IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

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